5-Methyl-2,3-dihydro-benzofuran-7-carboxylic acid
Overview
Description
“5-Methyl-2,3-dihydro-benzofuran-7-carboxylic acid” is a chemical compound with the CAS Number: 35700-51-7 . It has a molecular weight of 178.19 . The compound is stored at room temperature and it is in powder form .
Synthesis Analysis
The synthesis of benzofuran derivatives involves various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as a catalyst .
Molecular Structure Analysis
The IUPAC name for this compound is 5-methyl-2,3-dihydrobenzofuran-7-carboxylic acid . The InChI code for this compound is 1S/C10H10O3/c1-6-4-7-2-3-13-9(7)8(5-6)10(11)12/h4-5H,2-3H2,1H3,(H,11,12) .
Chemical Reactions Analysis
Benzofuran derivatives have been found to undergo various chemical reactions. For instance, they can undergo palladium-catalyzed cross-coupling reactions . They can also undergo hydroalkoxylation reactions catalyzed by indium (III) halides .
Physical And Chemical Properties Analysis
The compound has a melting point of 177-179 degrees Celsius . It is a powder and is stored at room temperature .
Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds have shown strong anti-tumor activities . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on various types of cancer cells .
Antibacterial Activity
Benzofuran derivatives have been found to possess antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.
Anti-Oxidative Activity
These compounds have also been found to have anti-oxidative activities . This means they could potentially be used in treatments for diseases caused by oxidative stress.
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . For instance, a novel macrocyclic benzofuran compound has been discovered with anti-hepatitis C virus activity .
Anticancer Agents
Benzofuran derivatives have been developed and utilized as anticancer agents . For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have shown anticancer activity against the human ovarian cancer cell line A2780 .
Synthesis of Complex Benzofuran Derivatives
Benzofuran derivatives are also used in the synthesis of more complex benzofuran compounds . These complex derivatives could potentially have even more diverse applications in the field of medicinal chemistry.
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-4-7-2-3-13-9(7)8(5-6)10(11)12/h4-5H,2-3H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBLNTQBHDORPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)O)OCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2,3-dihydro-benzofuran-7-carboxylic acid |
Synthesis routes and methods
Procedure details
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